Superior In Vitro Potency and Isoform Selectivity vs. 7-NI, TRIM, and L-NNA
NOS1-IN-1 demonstrates exceptional potency and isoform selectivity compared to other commonly used nNOS inhibitors. While 7-nitroindazole (7-NI) exhibits an IC50 of 470 nM for mouse cerebellar nNOS with poor selectivity over eNOS (IC50 ~710 nM) [1], and TRIM displays weak potency (IC50 ~28.2 μM) , NOS1-IN-1 achieves a Ki of 120 nM for nNOS. Furthermore, its selectivity profile (>2500-fold over eNOS and 320-fold over iNOS) [2] far surpasses that of L-NNA, which shows minimal selectivity (Ki values of 0.61, 0.72, and 4.28 μM for nNOS, eNOS, and iNOS, respectively) .
| Evidence Dimension | In vitro enzyme inhibition potency (Ki/IC50) and isoform selectivity |
|---|---|
| Target Compound Data | Ki = 0.12 μM for nNOS; Selectivity: >2500-fold over eNOS, 320-fold over iNOS |
| Comparator Or Baseline | 7-NI: IC50 = 0.47 μM (nNOS), 0.71 μM (eNOS); TRIM: IC50 = 28.2 μM (nNOS); L-NNA: Ki = 0.61 μM (nNOS), 0.72 μM (eNOS) |
| Quantified Difference | NOS1-IN-1 is ~4-fold more potent than 7-NI and >200-fold more potent than TRIM against nNOS. Its eNOS selectivity is >3500-fold better than 7-NI. |
| Conditions | Recombinant rat nNOS, recombinant bovine eNOS, recombinant murine iNOS (Hah et al., 2001); mouse cerebellum (7-NI); recombinant mouse nNOS (TRIM); recombinant human enzymes (L-NNA) |
Why This Matters
Higher potency enables lower effective concentrations in assays, while superior selectivity minimizes confounding off-target effects, crucial for unambiguous target validation.
- [1] Moore, P. K., Wallace, P., Gaffen, Z., Hart, S. L., & Babbedge, R. C. (1993). 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure. British Journal of Pharmacology, 108(2), 296–297. View Source
- [2] Hah, J.-M., Roman, L. J., Martásek, P., & Silverman, R. B. (2001). Reduced Amide Bond Peptidomimetics. (4S)-N-(4-Amino-5-[aminoalkyl]aminopentyl)-N′-nitroguanidines, Potent and Highly Selective Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 44(16), 2667–2670. View Source
